molecular formula C12H11N3S B12115597 Thiourea, N-phenyl-N'-4-pyridinyl- CAS No. 13140-70-0

Thiourea, N-phenyl-N'-4-pyridinyl-

Cat. No.: B12115597
CAS No.: 13140-70-0
M. Wt: 229.30 g/mol
InChI Key: YEWCOTXRBVKDHB-UHFFFAOYSA-N
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Description

. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have garnered significant attention due to their diverse applications in organic synthesis, medicinal chemistry, and material science .

Chemical Reactions Analysis

Thiourea, N-phenyl-N’-4-pyridinyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Thiourea, N-phenyl-N’-4-pyridinyl- involves its interaction with various molecular targets. In biological systems, thiourea derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thiourea compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, thiourea derivatives can interact with DNA and proteins, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Properties

CAS No.

13140-70-0

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

1-phenyl-3-pyridin-4-ylthiourea

InChI

InChI=1S/C12H11N3S/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16)

InChI Key

YEWCOTXRBVKDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=NC=C2

Origin of Product

United States

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